4-(4-Amino-3-methylphenyl)piperazin-2-one

Catalog No.
S826849
CAS No.
1154320-00-9
M.F
C11H15N3O
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Amino-3-methylphenyl)piperazin-2-one

CAS Number

1154320-00-9

Product Name

4-(4-Amino-3-methylphenyl)piperazin-2-one

IUPAC Name

4-(4-amino-3-methylphenyl)piperazin-2-one

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C11H15N3O/c1-8-6-9(2-3-10(8)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)

InChI Key

LWRMIFQAVUVBHP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCNC(=O)C2)N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC(=O)C2)N

4-(4-Amino-3-methylphenyl)piperazin-2-one is a chemical compound characterized by a piperazine ring substituted with an amino group and a methylphenyl moiety. Its molecular formula is C12H16N4O, and it features a piperazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Typical of piperazine derivatives:

  • Acylation: The amine groups can react with acyl halides or acid anhydrides, forming amides, which can modify the biological activity of the compound .
  • Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups onto the nitrogen atoms, potentially enhancing solubility and bioactivity .
  • N-Oxidation: This reaction with oxidizing agents leads to the formation of piperazine N-oxides, which may exhibit altered pharmacological properties .
  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may have unique reactivity and stability .

Research indicates that 4-(4-Amino-3-methylphenyl)piperazin-2-one exhibits significant biological activity. It has been studied for its potential as an antidepressant, antipsychotic, and anti-HIV agent. In vitro studies have shown promising results regarding its antiproliferative effects against various cancer cell lines . Moreover, it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Several synthesis methods for 4-(4-Amino-3-methylphenyl)piperazin-2-one have been documented:

  • Condensation Reactions: This method typically involves the reaction between 4-amino-3-methylphenol and piperazine derivatives under acidic conditions to yield the desired product.
  • Cyclization Techniques: Utilizing intermediate compounds that contain both amine and carbonyl functionalities can facilitate the formation of the piperazine ring .
  • Phosphoryl Chloride Reactions: Recent studies have explored using phosphoryl chloride in conjunction with triethyl phosphite to create phosphonate derivatives of piperazin-2-one, potentially leading to novel compounds with enhanced biological properties .

The primary applications of 4-(4-Amino-3-methylphenyl)piperazin-2-one are in medicinal chemistry, particularly in drug development targeting neurological disorders. Its analogs may also serve as scaffolds for designing new pharmaceuticals aimed at specific receptors involved in psychiatric conditions. Additionally, it has potential applications in developing agrochemicals due to its biological activity against certain pests .

Interaction studies have focused on the binding affinity of 4-(4-Amino-3-methylphenyl)piperazin-2-one to various receptors:

  • Dopamine Receptors: The compound has been shown to interact with dopamine D2 and D3 receptors, which are crucial targets for antipsychotic drugs.
  • Serotonin Receptors: Its affinity for serotonin receptors suggests potential use as an antidepressant or anxiolytic agent .

These interactions are critical for understanding its pharmacodynamics and therapeutic potential.

Several compounds share structural features with 4-(4-Amino-3-methylphenyl)piperazin-2-one. Here are some notable examples:

Compound NameStructural FeaturesKey Properties
1-(3-Methylphenyl)piperazineMethyl group on phenyl ringPsychoactive properties; used in research
1-(4-Methoxyphenyl)piperazineMethoxy group on phenyl ringAntidepressant activity
BenzylpiperazineBenzyl substitution on piperazineStimulant effects; used recreationally
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl substitutionAltered pharmacokinetics; studied for receptor binding

Uniqueness of 4-(4-Amino-3-methylphenyl)piperazin-2-one

This compound stands out due to its specific amino and methyl substitutions on the phenyl ring, which influence its interaction with biological targets compared to other piperazine derivatives. Its unique structure allows for selective receptor binding and potentially reduced side effects compared to more traditional compounds like benzylpiperazine.

XLogP3

0.8

Dates

Modify: 2023-08-16

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